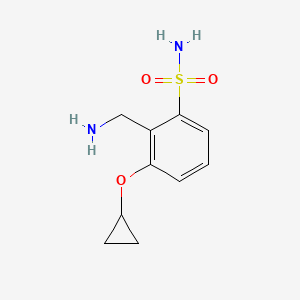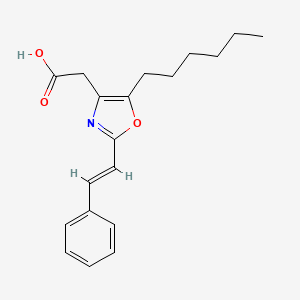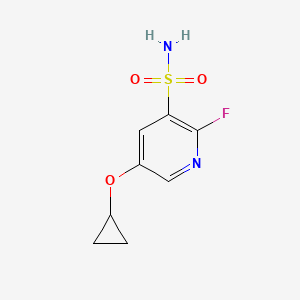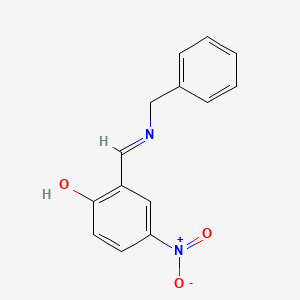![molecular formula C30H28N2O2 B14808581 N,N'-bis[(E)-(4-ethoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14808581.png)
N,N'-bis[(E)-(4-ethoxyphenyl)methylidene]biphenyl-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine is a Schiff base compound, which is a type of organic compound typically formed by the condensation of an amine with an aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2,2’-biphenyldiamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original amines and aldehydes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: The original amines and aldehydes.
Substitution: New compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine has several scientific research applications:
Coordination Chemistry: It can act as a ligand to form complexes with metal ions, which are useful in catalysis and material science.
Catalysis: The compound and its metal complexes can be used as catalysts in various organic reactions.
Material Science: It can be used in the development of new materials with specific properties, such as optical or electronic materials.
Biological Studies: Schiff bases have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine largely depends on its ability to form complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different effects. For example, in catalysis, the metal complex can facilitate the formation or breaking of chemical bonds, thereby accelerating the reaction.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-methoxybenzylidene)-2,2’-biphenyldiamine
- N,N’-bis(4-ethoxybenzylidene)hydrazine
- N,N’-bis(4-ethoxybenzylidene)carbonohydrazide
Uniqueness
N,N’-bis(4-ethoxybenzylidene)-2,2’-biphenyldiamine is unique due to its specific structure, which includes ethoxy groups and a biphenyl backbone
Properties
Molecular Formula |
C30H28N2O2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-[2-[2-[(4-ethoxyphenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C30H28N2O2/c1-3-33-25-17-13-23(14-18-25)21-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)32-22-24-15-19-26(20-16-24)34-4-2/h5-22H,3-4H2,1-2H3 |
InChI Key |
LXLMGRXYJQOHBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B14808501.png)
![Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808504.png)

![3-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenol](/img/structure/B14808511.png)
![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride](/img/structure/B14808517.png)





![(3Z)-6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14808564.png)


![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B14808584.png)
